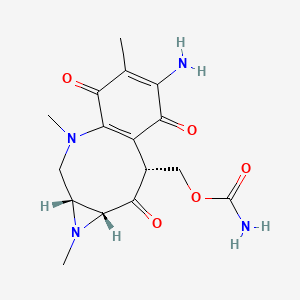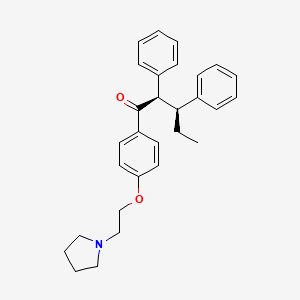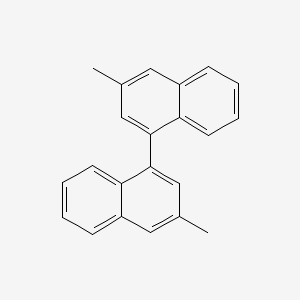
1,1'-Binaphthalene, 3,3'-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Binaphthalene, 3,3’-dimethyl- is an organic compound with the molecular formula C22H18 and a molecular weight of 282.3783 g/mol . This compound is a derivative of binaphthalene, characterized by the presence of two methyl groups at the 3 and 3’ positions on the naphthalene rings.
準備方法
The synthesis of 1,1’-Binaphthalene, 3,3’-dimethyl- can be achieved through various synthetic routes. One common method involves the use of palladium or nickel catalysts in a multi-step reaction sequence. The process typically starts with the halogenation of binaphthol, followed by coupling reactions to introduce the methyl groups at the 3 and 3’ positions . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure higher yields and purity.
化学反応の分析
1,1’-Binaphthalene, 3,3’-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced naphthalene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives.
科学的研究の応用
1,1’-Binaphthalene, 3,3’-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in catalytic asymmetric reactions, particularly in the synthesis of chiral compounds.
Biology: In biological research, this compound can be used as a fluorescent probe due to its aromatic structure, which allows it to absorb and emit light at specific wavelengths.
Medicine: Although not directly used as a drug, derivatives of 1,1’-Binaphthalene, 3,3’-dimethyl- are studied for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism by which 1,1’-Binaphthalene, 3,3’-dimethyl- exerts its effects depends on its application. In catalytic reactions, the compound acts as a chiral ligand, coordinating with metal catalysts to create an asymmetric environment that promotes the formation of chiral products. The molecular targets and pathways involved include the coordination of the naphthalene rings with metal centers, facilitating various catalytic processes .
類似化合物との比較
1,1’-Binaphthalene, 3,3’-dimethyl- can be compared with other similar compounds, such as:
1,1’-Binaphthalene, 2,2’-dimethyl-: This compound has methyl groups at the 2 and 2’ positions, which can lead to different steric and electronic properties.
1,1’-Binaphthalene, 3,3’-diethyl-: The presence of ethyl groups instead of methyl groups can affect the compound’s reactivity and solubility.
1,1’-Binaphthalene, 3,3’-dibromo-: Halogenated derivatives like this one have different reactivity patterns and can be used in various substitution reactions.
The uniqueness of 1,1’-Binaphthalene, 3,3’-dimethyl- lies in its specific substitution pattern, which provides distinct steric and electronic properties that are valuable in asymmetric catalysis and other applications.
特性
CAS番号 |
34042-82-5 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC名 |
3-methyl-1-(3-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-11-17-7-3-5-9-19(17)21(13-15)22-14-16(2)12-18-8-4-6-10-20(18)22/h3-14H,1-2H3 |
InChIキー |
WSLHQYUWIBLCMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2C(=C1)C3=CC(=CC4=CC=CC=C43)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




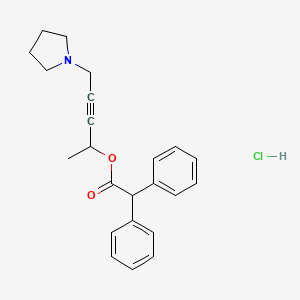
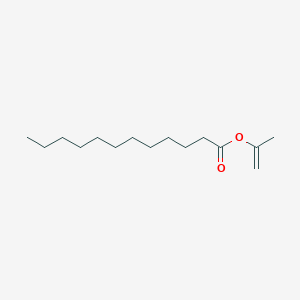
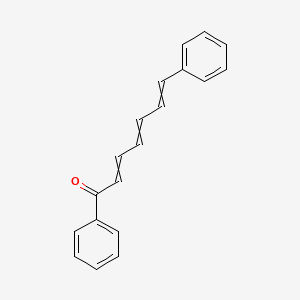
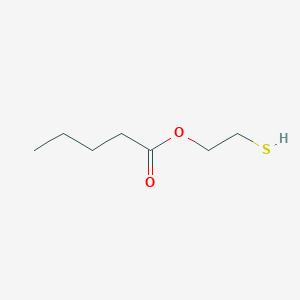
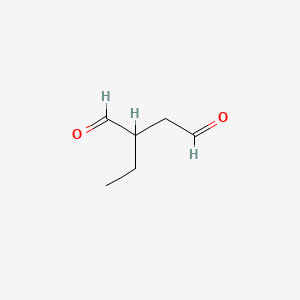
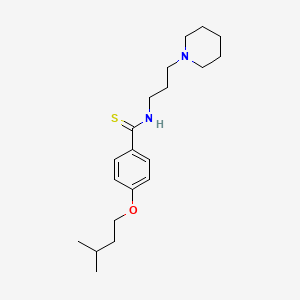
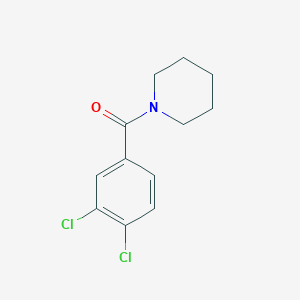
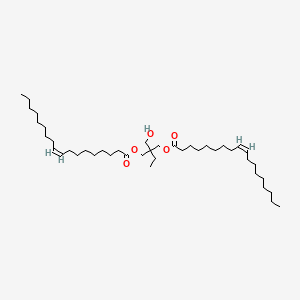
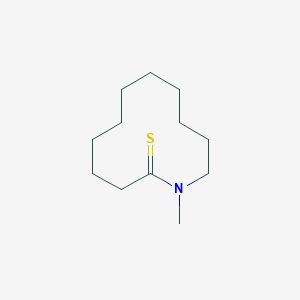
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)
